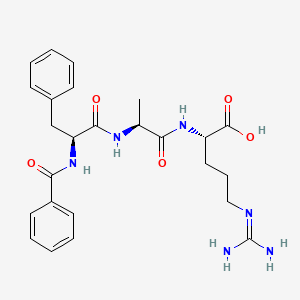
Benzoyl-Phe-Ala-Arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl-Phe-Ala-Arg can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis typically starts with the attachment of the C-terminal amino acid (Arg) to the resin, followed by the stepwise addition of Ala, Phe, and Benzoyl groups . Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-Phe-Ala-Arg undergoes various chemical reactions, including:
Substitution: The benzoyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Substitution: Reagents like nucleophiles (e.g., amines or thiols) can be used under appropriate conditions.
Major Products Formed
Hydrolysis: The major products are the individual amino acids - benzoyl, phenylalanine, alanine, and arginine.
Oxidation: Oxidized derivatives of phenylalanine.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Benzoyl-Phe-Ala-Arg has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in cell culture studies to investigate cellular processes and protein interactions.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the production of bioactive peptides and as a standard in analytical techniques.
Mechanism of Action
Benzoyl-Phe-Ala-Arg exerts its effects primarily through interactions with proteases, enzymes that cleave peptide bonds . The compound serves as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity . The molecular targets include serine proteases, which recognize and cleave the peptide bond between specific amino acids . The pathways involved in these interactions are crucial for understanding various biological processes and developing therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl-Phe-Arg: Another peptide with similar applications in enzymatic assays.
Benzoyl-Phe-Val-Arg: Used as a substrate in protease studies.
Benzoyl-Pro-Phe-Arg: Employed in biochemical research for studying protease activity.
Uniqueness
Benzoyl-Phe-Ala-Arg is unique due to its specific sequence and the presence of the alanine residue, which can influence its interaction with proteases and other biological molecules . This uniqueness makes it a valuable tool in research for studying enzyme specificity and developing new therapeutic agents .
Properties
Molecular Formula |
C25H32N6O5 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H32N6O5/c1-16(21(32)30-19(24(35)36)13-8-14-28-25(26)27)29-23(34)20(15-17-9-4-2-5-10-17)31-22(33)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,29,34)(H,30,32)(H,31,33)(H,35,36)(H4,26,27,28)/t16-,19-,20-/m0/s1 |
InChI Key |
XGWTUEFDMPAYSH-VDGAXYAQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
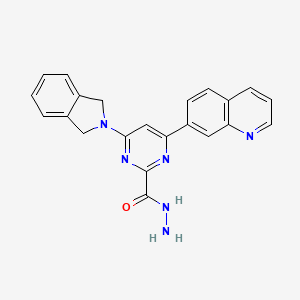
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
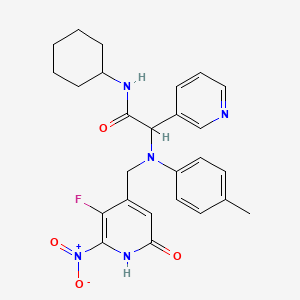
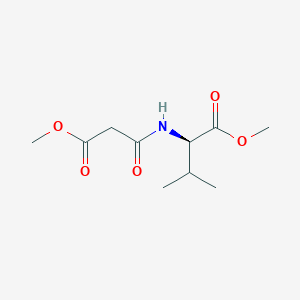
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
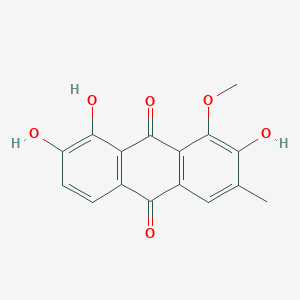

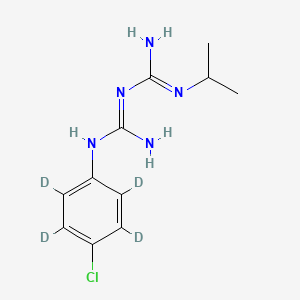
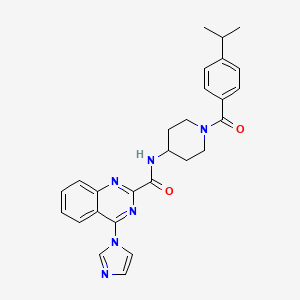
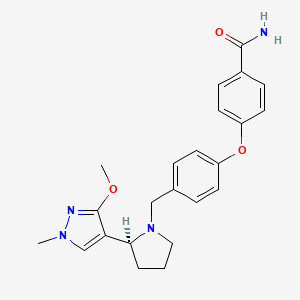
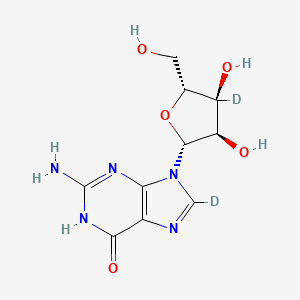
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
